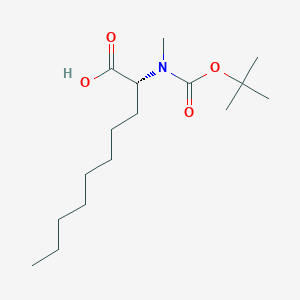
Boc-D-Me2Adec-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its protective group properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Me2Adec-OH typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions usually involve an aqueous environment and mild temperatures to ensure the stability of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Boc-D-Me2Adec-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and deep eutectic solvents such as choline chloride/p-toluenesulfonic acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Oxidation/Reduction: Specific oxidizing or reducing agents tailored to the reaction requirements.
Major Products Formed
Deprotection: The primary product is the free amino acid after the removal of the Boc group.
Substitution: Products vary based on the nucleophile used in the reaction.
Oxidation/Reduction: Products depend on the specific oxidizing or reducing agents used.
科学的研究の応用
Boc-D-Me2Adec-OH is widely used in scientific research, particularly in the fields of:
Biology: Used in the synthesis of biologically active peptides and proteins.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its protective group properties.
作用機序
The mechanism of action of Boc-D-Me2Adec-OH primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during the synthesis of peptides and other compounds. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
類似化合物との比較
Similar Compounds
Boc-L-Val-OH: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-Leu-OH: Similar in function, used for protecting the amino group in leucine.
Boc-L-Ala-OH: Used for protecting the amino group in alanine.
Uniqueness
Boc-D-Me2Adec-OH is unique due to its specific structure, which includes a decanoic acid backbone and a Boc-protected amino group. This structure provides specific steric and electronic properties that make it suitable for certain synthetic applications where other Boc-protected amino acids may not be as effective.
特性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-6-7-8-9-10-11-12-13(14(18)19)17(5)15(20)21-16(2,3)4/h13H,6-12H2,1-5H3,(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIGRGYYGQTOK-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
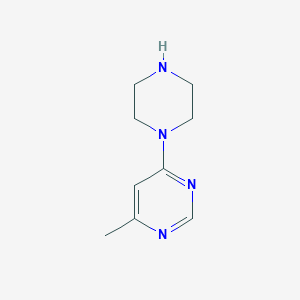
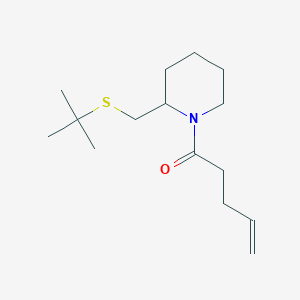
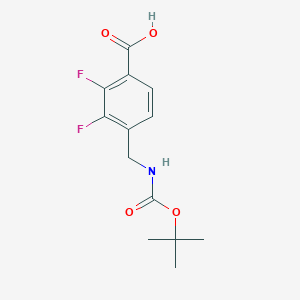
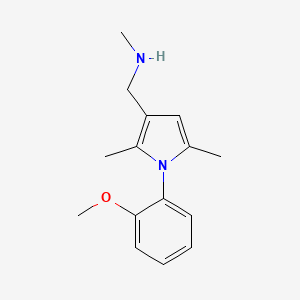
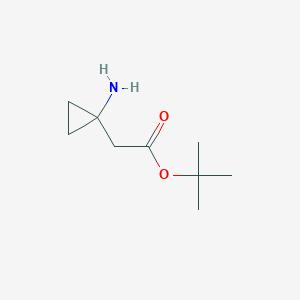
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)
![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)
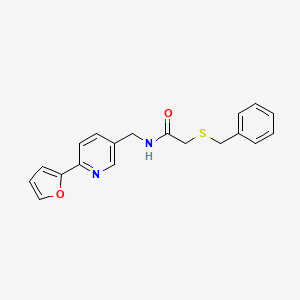
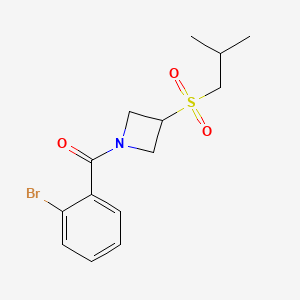
![4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2926970.png)
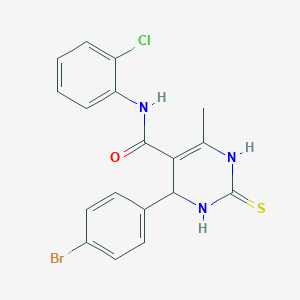
![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2926975.png)
![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
